molecular formula C27H26Cl2N2O8 B12728222 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl methyl ester CAS No. 108914-41-6

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl methyl ester

Cat. No.: B12728222
CAS No.: 108914-41-6
M. Wt: 577.4 g/mol
InChI Key: RUZQJFLDSQRJEW-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl methyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl methyl ester involves several steps. The starting materials typically include 3,5-pyridinedicarboxylic acid and various substituted phenyl compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The dioxolan ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures.

Major Products

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Pyridinedicarboxylic acid derivatives
  • 1,4-Dihydro-2,6-dimethyl-4-phenyl derivatives
  • Compounds with dioxolan rings

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methyl methyl ester lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

108914-41-6

Molecular Formula

C27H26Cl2N2O8

Molecular Weight

577.4 g/mol

IUPAC Name

5-O-[[2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H26Cl2N2O8/c1-14-22(25(32)36-4)24(16-6-5-7-18(10-16)31(34)35)23(15(2)30-14)26(33)37-12-19-13-38-27(3,39-19)20-9-8-17(28)11-21(20)29/h5-11,19,24,30H,12-13H2,1-4H3

InChI Key

RUZQJFLDSQRJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC(O2)(C)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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